molecular formula C17H13NO2 B064972 2-(2-Methylphenyl)quinoline-4-carboxylic acid CAS No. 174636-85-2

2-(2-Methylphenyl)quinoline-4-carboxylic acid

Cat. No.: B064972
CAS No.: 174636-85-2
M. Wt: 263.29 g/mol
InChI Key: YLQGICXPTGQXFS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Similar compounds have been evaluated as potent inhibitors of alkaline phosphatases , suggesting that this compound might also interact with these enzymes.

Mode of Action

If it indeed targets alkaline phosphatases like its analogs , it might inhibit these enzymes, thereby affecting the phosphate metabolism in cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)quinoline-4-carboxylic acid typically involves the condensation of aniline derivatives with acetophenone derivatives, followed by cyclization and oxidation steps . One common method includes the use of a zeolite catalyst to facilitate the reaction . The reaction conditions often involve elevated temperatures and the use of solvents such as ethanol or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-4-carboxylic acid derivatives, while reduction can produce quinoline-4-methanol derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methylphenyl group can affect the compound’s ability to interact with biological targets and its overall stability .

Properties

IUPAC Name

2-(2-methylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c1-11-6-2-3-7-12(11)16-10-14(17(19)20)13-8-4-5-9-15(13)18-16/h2-10H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQGICXPTGQXFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346504
Record name 2-(2-methylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174636-85-2
Record name 2-(2-methylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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